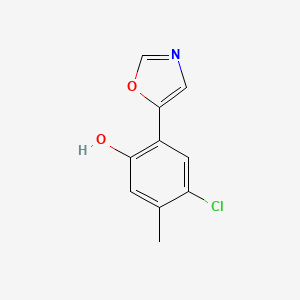

4-Chloro-5-methyl-2-(oxazol-5-YL)phenol

Descripción

4-Chloro-5-methyl-2-(oxazol-5-yl)phenol is a phenolic derivative featuring a chlorine atom at the 4-position, a methyl group at the 5-position, and an oxazole ring at the 2-position of the benzene ring. This compound is of interest in medicinal and agrochemical research due to the pharmacophoric oxazole moiety, which is known to enhance biological activity in antimicrobial, antifungal, and anticancer agents .

Propiedades

Fórmula molecular |

C10H8ClNO2 |

|---|---|

Peso molecular |

209.63 g/mol |

Nombre IUPAC |

4-chloro-5-methyl-2-(1,3-oxazol-5-yl)phenol |

InChI |

InChI=1S/C10H8ClNO2/c1-6-2-9(13)7(3-8(6)11)10-4-12-5-14-10/h2-5,13H,1H3 |

Clave InChI |

TWVHGPLXVIJQCH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1Cl)C2=CN=CO2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-(oxazol-5-YL)phenol typically involves the formation of the oxazole ring followed by its attachment to the phenol moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chloro-2-hydroxy-5-methylbenzaldehyde with an amine and an acid catalyst can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5-methyl-2-(oxazol-5-YL)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of various substituted phenol derivatives.

Aplicaciones Científicas De Investigación

4-Chloro-5-methyl-2-(oxazol-5-YL)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-methyl-2-(oxazol-5-YL)phenol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-chloro-5-methyl-2-(oxazol-5-yl)phenol with analogous compounds:

Key Observations :

- Oxazole vs. Isoxazole: The oxazole ring in the target compound is planar and electron-rich, enhancing π-π stacking in crystal structures, whereas the isoxazole analog (C10H9NO2) adopts a non-planar conformation due to oxygen’s electronegativity, reducing solubility in polar solvents .

- Heterocyclic Complexity : The triazole-oxadiazole derivative (C10H6ClN5O2) exhibits higher molecular weight and lower aqueous solubility, attributed to its rigid, conjugated system .

- Aliphatic vs. Aromatic Substituents : Replacing the oxazole with an isopropyl group (C10H13ClO) eliminates aromatic conjugation, resulting in lower melting points and altered hydrophobicity .

Reactivity Differences :

- The oxazole ring undergoes electrophilic substitution at the 4-position, while isoxazole derivatives are more prone to nucleophilic attack due to lone pair repulsion from the oxygen atom .

- The triazole-oxadiazole system (CID 136182642) exhibits stability under acidic conditions but decomposes in basic media, limiting its applications in alkaline environments .

Actividad Biológica

4-Chloro-5-methyl-2-(oxazol-5-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and antifungal activities, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 4-Chloro-5-methyl-2-(oxazol-5-YL)phenol can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the oxazole moiety. For instance, derivatives similar to 4-Chloro-5-methyl-2-(oxazol-5-YL)phenol have exhibited significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| 4-Chloro-5-methyl-2-(oxazol-5-YL)phenol | HT29 (Colorectal) | 58.4 | |

| Similar Oxazole Derivative | A549 (Lung) | 99.9 | |

| Cisplatin | HT29 | 47.2 | |

| 5-Fluorouracil | HT29 | 381.2 |

The compound demonstrated a promising CC50 value of 58.4 µM against the HT29 colorectal cancer cell line, indicating its potential as an effective anticancer agent.

Antibacterial Activity

The compound's antibacterial activity has been assessed against various bacterial strains. The oxazole derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 22.9 | Moderate |

| Escherichia coli | 156.47 | Moderate |

| Bacillus subtilis | 4.69 | Good |

| Pseudomonas aeruginosa | 137.43 | Moderate |

The minimum inhibitory concentration (MIC) values indicate that the compound could be a candidate for further development in antibacterial therapies.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity against common fungal strains.

Table 3: Antifungal Activity

| Fungal Strain | MIC (µM) | Activity Level |

|---|---|---|

| Candida albicans | 16.69 | Good |

| Fusarium oxysporum | 56.74 | Moderate |

These findings suggest that 4-Chloro-5-methyl-2-(oxazol-5-YL)phenol has a broad spectrum of biological activity, making it a suitable candidate for further pharmacological research.

Case Studies

- Anticancer Efficacy in Colorectal Cancer : A study involving the administration of oxazole derivatives demonstrated significant tumor growth inhibition in HT29 xenograft models, supporting the in vitro findings regarding cytotoxicity and potential as an antimetabolite.

- In Vivo Antibacterial Studies : In a murine model, compounds similar to 4-Chloro-5-methyl-2-(oxazol-5-YL)phenol showed effective reduction in bacterial load when administered against methicillin-resistant Staphylococcus aureus (MRSA), indicating promising therapeutic applications in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.